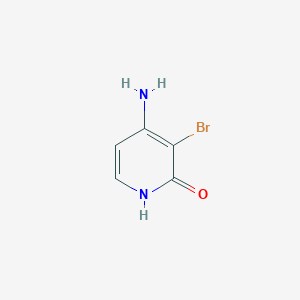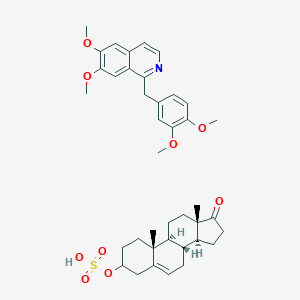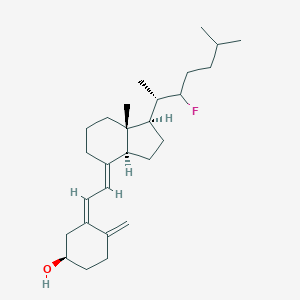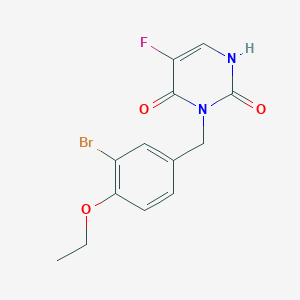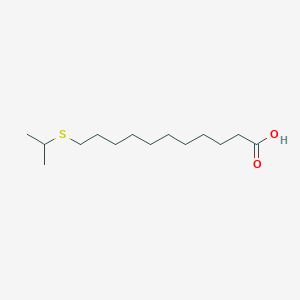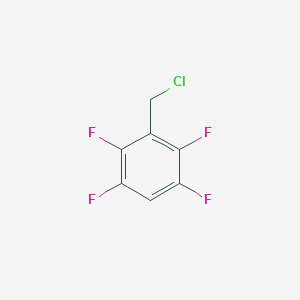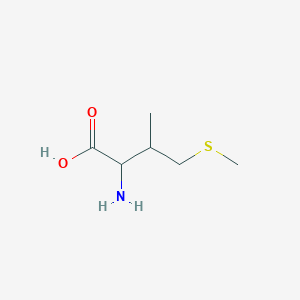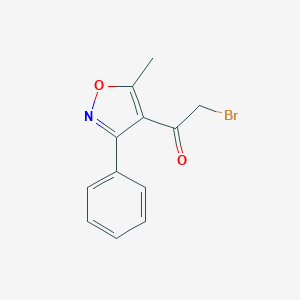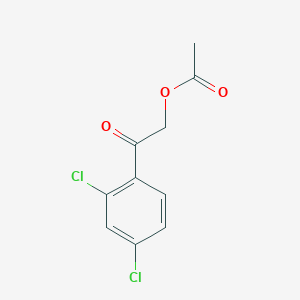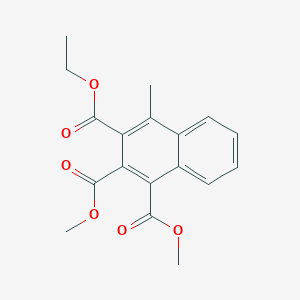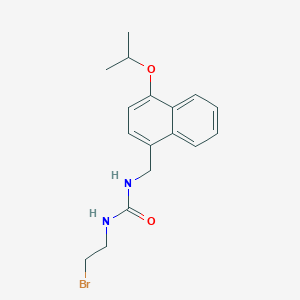
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is a chemical compound used in scientific research for its various applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of fungi and bacteria. Additionally, it has been found to have anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of cancer cells, fungi, and bacteria, making it useful for studying these organisms. However, its mechanism of action is not fully understood, which can make it challenging to study. Additionally, it may have off-target effects on other cell types, which can complicate experiments.
Orientations Futures
For its study include further investigation of its mechanism of action, exploration of its potential as a therapeutic agent, and synthesis of other chemical compounds based on its structure.
Méthodes De Synthèse
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- is synthesized through a specific method. The method involves the reaction of 1-(4-isopropoxy-1-naphthylmethyl)-3-aminopropyl bromide with urea in the presence of sodium ethoxide. The reaction produces Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- as the final product.
Applications De Recherche Scientifique
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- has various scientific research applications. It has been studied for its anticancer properties and found to inhibit the growth of cancer cells. It has also been studied for its antifungal and antibacterial properties. Additionally, it has been used in the synthesis of other chemical compounds for various applications.
Propriétés
Numéro CAS |
102434-27-5 |
|---|---|
Nom du produit |
Urea, 1-(2-bromoethyl)-3-(4-isopropoxy-1-naphthylmethyl)- |
Formule moléculaire |
C17H21BrN2O2 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-3-[(4-propan-2-yloxynaphthalen-1-yl)methyl]urea |
InChI |
InChI=1S/C17H21BrN2O2/c1-12(2)22-16-8-7-13(11-20-17(21)19-10-9-18)14-5-3-4-6-15(14)16/h3-8,12H,9-11H2,1-2H3,(H2,19,20,21) |
Clé InChI |
MKJFQRQGXIZLIA-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
SMILES canonique |
CC(C)OC1=CC=C(C2=CC=CC=C21)CNC(=O)NCCBr |
Autres numéros CAS |
102434-27-5 |
Synonymes |
1-(2-Bromoethyl)-3-(4-isopropoxy-1-naphthalenemethyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



